N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]pyridine-4-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]pyridine-4-carboxamide is an organic compound that features a benzothiazole moiety linked to a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]pyridine-4-carboxamide typically involves the reaction of 2-aminobenzothiazole with 4-pyridinecarboxylic acid under specific conditions. Common synthetic methods include:
Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis: This method uses dimethylformamide as a solvent and yields high purity products.
Microwave irradiation: This technique accelerates the reaction process and improves yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes such as microwave irradiation and one-pot multicomponent reactions are promising for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Biological Studies: The compound is used in molecular docking studies to understand protein-ligand interactions.
Industrial Applications: Its derivatives are explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial studies, it targets bacterial enzymes, inhibiting their function and leading to bacterial cell death . In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzothiazole and pyridine carboxamide moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-16-11-13(21-18(24)12-7-9-20-10-8-12)5-6-14(16)19-22-15-3-1-2-4-17(15)25-19/h1-11,23H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXUDXKHSAZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC=NC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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